molecular formula C20H19N7OS B11030785 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11030785
M. Wt: 405.5 g/mol
InChI Key: HJQGNHCMPMEZPH-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4(3H)-one core substituted at position 2 with a (4,6-dimethylquinazolin-2-yl)amino group and at position 6 with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group. Its molecular weight is estimated to be ~450–500 g/mol, with moderate solubility influenced by the polar pyrimidinone core and hydrophobic substituents .

Properties

Molecular Formula

C20H19N7OS

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C20H19N7OS/c1-11-4-5-16-15(8-11)13(3)23-18(25-16)27-19-24-14(9-17(28)26-19)10-29-20-21-7-6-12(2)22-20/h4-9H,10H2,1-3H3,(H2,23,24,25,26,27,28)

InChI Key

HJQGNHCMPMEZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Pyrimidine Moiety: This involves the reaction of the quinazoline intermediate with a pyrimidine derivative under controlled conditions.

    Final Assembly: The final step involves the coupling of the quinazoline-pyrimidine intermediate with a suitable sulfanyl methylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline and pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine cores are known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects in the case of pharmaceutical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural differences and inferred properties compared to similar compounds:

Compound (Reference) Core Structure Position 2 Substituent Position 6 Substituent Key Differences and Implications
Target Compound Pyrimidin-4(3H)-one (4,6-dimethylquinazolin-2-yl)amino [(4-methylpyrimidin-2-yl)sulfanyl]methyl Unique sulfanylmethyl-pyrimidine group may enhance lipophilicity and metal-binding capacity.
Pyrimidin-4-one (4,6-dimethylquinazolin-2-yl)amino Methyl Benzyl group at position 5 increases steric bulk, potentially reducing membrane permeability.
Bipyrimidin-6(1H)-one (4,6-dimethylquinazolin-2-yl)amino Linked to bipyrimidin system Bipyrimidin core expands π-conjugation, possibly altering electronic properties and solubility.
Quinazolin-4-one Sulfanylmethyl-pyrimidine - Quinazolinone core replaces pyrimidinone, likely affecting hydrogen-bonding interactions.
Pyrimidin-4(3H)-one (4,8-dimethylquinazolin-2-yl)amino Methyl Methyl groups on quinazoline at positions 4 and 8 may reduce steric hindrance compared to 4,5.
Pyrimidin-4(3H)-one (4-methylphenyl)amino Tetrazolyl-sulfanylmethyl Tetrazole introduces polarity and potential metabolic instability via oxidation.
Pyrimidin-4(3H)-one (4,6-dimethylquinazolin-2-yl)amino Hydroxy Hydroxyl group at position 6 increases hydrophilicity but may reduce blood-brain barrier penetration.

Key Research Findings and Implications

Synthetic Challenges : The sulfanylmethyl group in the target compound requires careful protection during synthesis to prevent oxidation, as seen in thioether-containing analogs .

Physicochemical Properties: The 4-methylpyrimidinyl-sulfanylmethyl group increases logP compared to hydroxyl or methyl substituents, suggesting improved lipid solubility .

Thioethers (as in the target compound) may offer redox-sensitive properties compared to ethers or amines in analogs .

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